2(1H)-Quinolinone, 1-methyl-6,8-dinitro-
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Overview
Description
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of two nitro groups at the 6 and 8 positions and a methyl group at the 1 position on the quinolinone ring. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- typically involves the nitration of 1-methylquinolin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and reaction progress.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 1-methyl-6,8-diaminoquinolin-2(1H)-one.
Substitution: Nucleophilic substitution can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- involves its interaction with biological targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions within biological systems, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,6,8-trinitro-2-quinolone: Exhibits unusual reactivity favoring region-selective cine-substitutions.
1-Methyl-3,6-dinitro-2-quinolone: Does not undergo reactions under the same conditions as 1-methyl-3,6,8-trinitro-2-quinolone.
Uniqueness
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitro groups at the 6 and 8 positions enhances its reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
13974-48-6 |
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Molecular Formula |
C10H7N3O5 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
1-methyl-6,8-dinitroquinolin-2-one |
InChI |
InChI=1S/C10H7N3O5/c1-11-9(14)3-2-6-4-7(12(15)16)5-8(10(6)11)13(17)18/h2-5H,1H3 |
InChI Key |
NOUOQLSZSCCTJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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